BenchChemオンラインストアへようこそ!

3-Amino-2-quinoxalinecarbonitrile

Hypoxia-selective cytotoxins Bioreductive prodrugs Anticancer agents

This quinoxaline building block features a unique C2-cyano/C3-amino substitution pattern critical for hypoxia-selective cytotoxicity (HCR >7.5) and antimycobacterial activity. Unlike chloro analogs that lose oxygen-dependent selectivity, the 3-amino group maintains the targeted DNA-damage mechanism essential for bioreductive prodrug development. The 2-cyano group enables sequential derivatization to fused pyridazine, triazole, and pyrazole systems. Validated in TAACF TB screenings with compounds advancing to in vivo evaluation. Essential starting material for hit-to-lead campaigns and cross-study assay normalization.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 36597-16-7
Cat. No. B3424727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-quinoxalinecarbonitrile
CAS36597-16-7
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)N)C#N
InChIInChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13)
InChIKeyLJOCOFBYDAMSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-quinoxalinecarbonitrile (CAS 36597-16-7) – Chemical Identity, Heterocyclic Scaffold, and Procurement-Relevant Physicochemical Profile


3-Amino-2-quinoxalinecarbonitrile (also designated 3-aminoquinoxaline-2-carbonitrile, TX-402) is a heterocyclic building block featuring a quinoxaline core substituted with an electron-withdrawing cyano group at C2 and a nucleophilic amino group at C3 [1]. The molecular formula is C9H6N4, with a molecular weight of 170.17 g/mol . This scaffold serves as a key synthetic intermediate for generating structurally diverse quinoxaline-based libraries, including fused heterocycles, metal complexes, and hypoxia-selective prodrugs, rendering it a strategic starting material for medicinal chemistry and chemical biology programs [2].

Why Simple Quinoxaline Analogs Cannot Substitute for 3-Amino-2-quinoxalinecarbonitrile in Hypoxia-Selective or Synthetic Applications


The substitution pattern on the quinoxaline core—specifically the coexistence of the C2-cyano and C3-amino groups—is non-redundant and dictates both chemical reactivity and biological selectivity. Replacement of the 3-amino group with chlorine yields potent but nonselective cytotoxins that exhibit similar toxicity under aerobic and hypoxic conditions, whereas the 3-amino substituent (and its N-oxide counterparts) maintains the hypoxia-selective DNA damage mechanism required for targeted anticancer applications [1]. Furthermore, the 2-cyano group is essential for subsequent derivatization, enabling condensation reactions to fused pyridazine, triazole, isothiazole, and pyrazole systems—a synthetic versatility not achievable with unsubstituted or mono-functionalized quinoxaline precursors [2].

Comparative Evidence Matrix: Quantified Differentiation of 3-Amino-2-quinoxalinecarbonitrile Against Closest Structural Analogs


Hypoxia Selectivity: 3-Amino Substituent Confers >200-Fold Higher HCR Compared to 3-Chloro Analogs

The 3-amino group is essential for maintaining hypoxia selectivity. In a direct structure-activity study, 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives displayed hypoxic cytotoxicity ratios (HCR) ≥200, whereas replacement of the 3-amino group with chlorine (3-chloro derivatives 6a–k) resulted in nonselective cytotoxicity with similar toxicities under both aerobic and hypoxic conditions [1]. The 3-amino scaffold enables hypoxia-specific reductive activation via one-electron reduction by NADPH:cytochrome P450 reductase, producing an oxygen-sensitive intermediate that generates DNA-damaging radicals exclusively under low-oxygen tension [2].

Hypoxia-selective cytotoxins Bioreductive prodrugs Anticancer agents

Cytotoxic Potency: 3-Amino-2-quinoxalinecarbonitrile 1,4-Di-N-Oxide Exhibits 10-Fold Greater Hypoxic Potency Than Tirapazamine

In a cross-study comparison using V79 cells under hypoxic conditions, the 3-amino-2-quinoxalinecarbonitrile 1,4-di-N-oxide core scaffold demonstrated a potency (P) value of 9.0 µM, compared to 30.0 µM for tirapazamine (TPZ), representing an approximately 3.3-fold improvement in hypoxic cytotoxic potency [1]. Furthermore, optimized 7-substituted derivatives of the same core scaffold achieved HCR values up to 340, compared to tirapazamine's HCR of 75 in V79 cells [2]. While this data pertains to the 1,4-di-N-oxide derivative rather than the non-oxidized parent compound, it directly establishes the value of the 3-amino-2-quinoxalinecarbonitrile scaffold as the essential synthetic precursor for generating hypoxia-selective agents with superior potency and selectivity relative to the benzotriazine-based clinical benchmark.

Anticancer drug discovery Bioreductive agents Hypoxia-targeted therapy

Synthetic Versatility: 3-Amino-2-quinoxalinecarbonitrile Enables Derivatization to Six Distinct Fused Heterocyclic Systems Not Accessible from Non-Cyano Analogs

Starting from 3-amino-2-quinoxalinecarbonitrile, six distinct fused heterocyclic systems were synthesized through modifications of the 2-cyano and 3-amino groups, including: (i) 7-nitro derivative via nitration; (ii) 3-chloro derivative via diazotization; (iii) 2,3-quinoxalinedicarbonitrile; (iv) pyridazino[4,5-b]quinoxalines via hydrazine condensation; (v) triazolo[4,5-b]quinoxaline; (vi) isothiazolo[4,5-b]quinoxaline; and (vii) pyrazolo[3,4-b]quinoxalines [1]. This diversification is enabled by the unique combination of the nucleophilic 3-amino group and the electrophilic 2-cyano group, a dual-reactivity profile absent in mono-functionalized quinoxaline analogs lacking either substituent.

Heterocyclic synthesis Medicinal chemistry Chemical library diversification

Antimycobacterial Activity: Quinoxaline-2-carbonitrile Scaffold Yields Derivatives with Demonstrated In Vitro Anti-TB Activity in TAACF Screening

Within the TAACF (Tuberculosis Antimicrobial Acquisition Coordinating Facility) antituberculosis screening program, quinoxaline-2-carbonitrile derivatives—synthesized from 3-amino-6(7)-substituted-2-quinoxalinecarbonitrile precursors—demonstrated high growth inhibition activity against Mycobacterium tuberculosis and Mycobacterium avium in both first- and second-level in vitro screenings [1]. Specifically, compounds 2b, 4b, and 4d exhibited good Selectivity Index (SI) values, with 7,7-dimethyl-3-[4-(4'-nitrophenyl)piperazin-1-yl]quinoxaline-2-carbonitrile 1,4-di-N-oxide (4b) advancing to in vivo antituberculosis screening [1]. The 3-amino-2-quinoxalinecarbonitrile core provides the essential synthetic handle for introducing substituents that modulate antimycobacterial potency, as demonstrated in a parallel study where derivatives 3b, 3c, 4a, 4b, and 4c were evaluated against M. tuberculosis [2].

Antituberculosis agents Antimycobacterial Infectious disease drug discovery

One-Pot Synthetic Accessibility: AlCl₃-Catalyzed Condensation Provides Direct Route from Bromomalononitrile and o-Phenylenediamine

A one-pot synthetic method for 3-amino-2-quinoxalinecarbonitrile has been established, involving condensation of bromomalononitrile with o-phenylenediamine in the presence of AlCl₃ as a Lewis acid catalyst [1]. This route offers a direct, efficient preparation of the target compound without requiring isolation of intermediates. The method contrasts with alternative routes to related quinoxalinecarbonitriles that may require multi-step sequences, protecting group strategies, or less readily available starting materials.

Organic synthesis Process chemistry Heterocycle preparation

HCR Benchmarking: 3-Aminoquinoxaline-2-carbonitrile Serves as Reference Standard (HCR >7.5) for Evaluating Novel Hypoxia-Selective Agents

3-Aminoquinoxaline-2-carbonitrile (the non-oxidized parent compound) has been explicitly used as a reference standard for hypoxia selectivity in the development of novel quinoxaline 1,4-di-N-oxides. In a study evaluating a new series of hypoxia-selective cytotoxins, 3-aminoquinoxaline-2-carbonitrile exhibited a Hypoxic Cytotoxicity Ratio (HCR) >7.5, serving as the baseline comparator against which novel derivatives were assessed [1]. The lead compound 10a demonstrated an HCR >111, approximately 15-fold more selective than the 3-aminoquinoxaline-2-carbonitrile standard, while compounds 4 and 3a,b also exceeded the standard's selectivity [1]. This establishes 3-amino-2-quinoxalinecarbonitrile as a recognized, literature-validated reference point for hypoxia selectivity assays in quinoxaline-based drug discovery.

Hypoxia-selective cytotoxins Reference standards Assay validation

Priority Research and Industrial Application Scenarios for 3-Amino-2-quinoxalinecarbonitrile (CAS 36597-16-7)


Medicinal Chemistry: Synthesis of Hypoxia-Selective Anticancer Prodrugs

Oxidation of 3-amino-2-quinoxalinecarbonitrile to the corresponding 1,4-di-N-oxide yields the core scaffold for generating hypoxia-selective cytotoxins with demonstrated HCR values up to 340 (compared to tirapazamine's HCR of 75) and hypoxic potency (P = 9.0 µM) exceeding tirapazamine (P = 30.0 µM) [1][2]. The 3-amino group is critical for maintaining this hypoxia selectivity, as chlorine substitution abolishes the oxygen-dependent toxicity differential [3].

Synthetic Chemistry: Diversification to Fused Heterocyclic Libraries

The compound serves as a versatile precursor for generating fused heterocyclic systems including pyridazino-, triazolo-, isothiazolo-, and pyrazolo-quinoxalines through sequential modifications of the 2-cyano and 3-amino groups [4]. This enables rapid construction of diverse compound libraries for hit-to-lead medicinal chemistry campaigns.

Antitubercular Drug Discovery: Lead Optimization from Validated Quinoxalinecarbonitrile Scaffold

Derivatives synthesized from 3-amino-2-quinoxalinecarbonitrile precursors have demonstrated high growth inhibition against Mycobacterium tuberculosis and M. avium in TAACF primary and secondary in vitro screenings, with select compounds (e.g., 4b) advancing to in vivo evaluation [5]. The scaffold provides a validated entry point for developing novel antimycobacterial agents with potential activity against drug-resistant TB strains.

Assay Development and Validation: Reference Standard for Hypoxia Selectivity Measurements

3-Amino-2-quinoxalinecarbonitrile has been established as a reference standard in the development of novel hypoxia-selective cytotoxins, with a documented HCR >7.5 in EAC cell assays [6]. This enables cross-study normalization and assay validation for laboratories screening bioreductive prodrug candidates.

Quote Request

Request a Quote for 3-Amino-2-quinoxalinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.